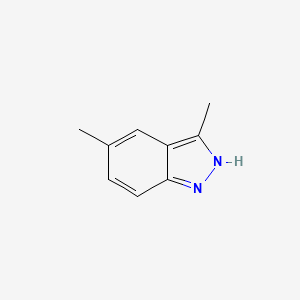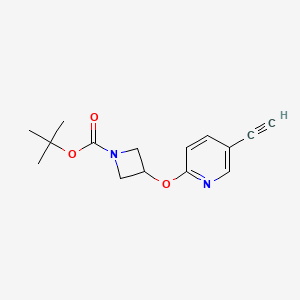![molecular formula C10H5ClF3N B13913438 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a nitrile group, a chlorine atom, and a trifluoromethyl group attached to a phenyl ring. Its unique structure imparts distinct chemical properties, making it valuable for various synthetic and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate reagents under controlled conditions. One common method includes reacting the isocyanate with a nitrile compound in the presence of a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The reaction is carefully monitored to ensure the temperature does not exceed 70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and precise temperature control systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Amines or other reduced forms of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated through interactions with enzymes or receptors, leading to various biochemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-.
Uniqueness
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is unique due to its combination of functional groups, which imparts distinct reactivity and versatility in various applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in both chemical synthesis and potential pharmaceutical applications.
Propriétés
Formule moléculaire |
C10H5ClF3N |
|---|---|
Poids moléculaire |
231.60 g/mol |
Nom IUPAC |
(Z)-3-chloro-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H5ClF3N/c11-9(5-6-15)7-1-3-8(4-2-7)10(12,13)14/h1-5H/b9-5- |
Clé InChI |
DWTZOWRABVMDRE-UITAMQMPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C/C#N)/Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(=CC#N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


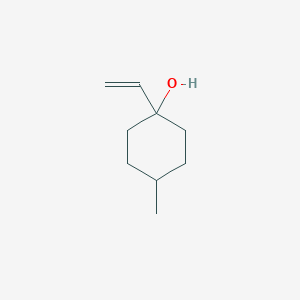
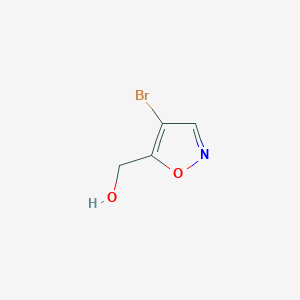

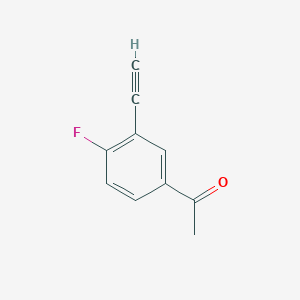

![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
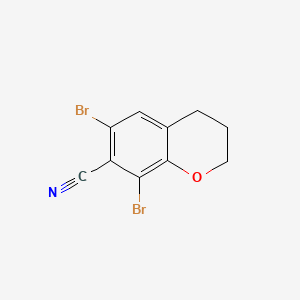
![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
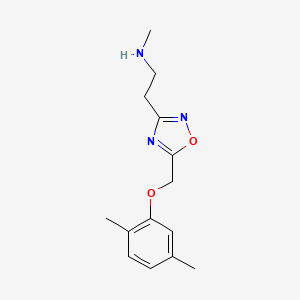
![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
